3-(Ethylamino)phenol Hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)phenol Hemisulfate is a chemical compound with the molecular formula C16H24N2O6S and a molecular weight of 372.44 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound appears as a white to light gray or light yellow powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)phenol Hemisulfate typically involves the reaction of 3-aminophenol with ethylamine under controlled conditions. The reaction is followed by the addition of sulfuric acid to form the hemisulfate salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced purification techniques to achieve the desired product quality. The production is carried out in batch reactors with continuous monitoring of reaction parameters to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)phenol Hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethylaminophenol derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
3-(Ethylamino)phenol Hemisulfate is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)phenol Hemisulfate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its phenolic group allows it to participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
3-Aminophenol: Similar structure but lacks the ethylamino group.
4-(Ethylamino)phenol: Similar but with the ethylamino group in the para position.
N-Ethyl-3-hydroxyaniline: Similar but with different functional group arrangements.
Uniqueness: 3-(Ethylamino)phenol Hemisulfate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(ethylamino)phenol;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO.H2O4S/c2*1-2-9-7-4-3-5-8(10)6-7;1-5(2,3)4/h2*3-6,9-10H,2H2,1H3;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHKUUQJWJTXSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)O.CCNC1=CC(=CC=C1)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659904 |
Source
|
Record name | Sulfuric acid--3-(ethylamino)phenol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1274892-48-6 |
Source
|
Record name | Sulfuric acid--3-(ethylamino)phenol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.